molecular formula C8H15BrO2 B8254382 tert-butyl (2S)-2-bromobutanoate

tert-butyl (2S)-2-bromobutanoate

Cat. No.: B8254382
M. Wt: 223.11 g/mol
InChI Key: RIUJWUWLGXBICR-LURJTMIESA-N
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Description

Tert-butyl (2S)-2-bromobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a bromine atom, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl (2S)-2-bromobutanoate can be synthesized through several methods. One common approach involves the esterification of (2S)-2-bromobutanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. This method allows for the efficient preparation of tert-butyl esters through a one-pot reaction involving Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems has been shown to be more sustainable and versatile compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-bromobutanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The ester group can be reduced to alcohols or oxidized to carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.

    Elimination Reactions: Strong bases like potassium tert-butoxide are used to induce elimination reactions.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include tert-butyl (2S)-2-hydroxybutanoate, tert-butyl (2S)-2-aminobutanoate, and tert-butyl (2S)-2-thiobutanoate.

    Elimination Reactions: The major product is 2-butene.

    Oxidation and Reduction: Products include tert-butyl (2S)-2-hydroxybutanoate and (2S)-2-bromobutanoic acid.

Scientific Research Applications

Tert-butyl (2S)-2-bromobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-bromobutanoate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis to form the corresponding acid and alcohol. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The compound’s reactivity is influenced by the steric hindrance of the tert-butyl group, which affects the accessibility of the reactive sites .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2S)-2-chlorobutanoate
  • Tert-butyl (2S)-2-iodobutanoate
  • Ethyl (2S)-2-bromobutanoate

Uniqueness

Tert-butyl (2S)-2-bromobutanoate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity. This makes it distinct from other similar compounds, such as ethyl (2S)-2-bromobutanoate, which lacks the bulky tert-butyl group and therefore exhibits different reactivity patterns .

Properties

IUPAC Name

tert-butyl (2S)-2-bromobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-5-6(9)7(10)11-8(2,3)4/h6H,5H2,1-4H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUJWUWLGXBICR-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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